Adenosylhomocysteine

描述

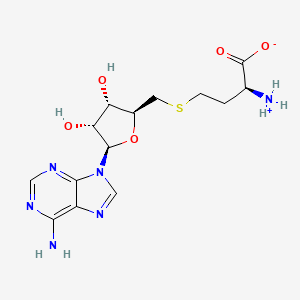

5'-S-(3-Amino-3-carboxypropyl)-5'-thioadenosine. Formed from S-adenosylmethionine after transmethylation reactions.

S-Adenosylhomocysteine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

S-adenosyl-L-homocysteine has been reported in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.

S-Adenosylhomocysteine is an amino acid derivative and an intermediate in the synthesis of cysteine and adenosine. S-adenosylhomocysteine (SAH) is formed upon S-adenosylmethionine (SAM)-dependent methylation (homocysteine methionine cycle) of biological molecules, such as DNA, RNA, and proteins. It is then hydrolyzed by S-adenosylhomocysteine hydrolase to form adenosine and homocysteine. As SAH modulates methylation dependent reactions, SAH levels and the ratio of SAH:SAM may be used to assess methylation status of macrocolecules.

S-Adenosylhomocysteine (AdoHcy) is the immediate precursor of all of the homocysteine produced in the body. The reaction is catalyzed by S-adenosylhomocysteine hydrolase and is reversible with the equilibrium favoring formation of AdoHcy. In vivo, the reaction is driven in the direction of homocysteine formation by the action of the enzyme adenosine deaminase, which converts the second product of the S-adenosylhomocysteine hydrolase reaction, adenosine, to inosine. Except for methyl transfer from betaine and from methylcobalamin in the methionine synthase reaction, AdoHcy is the product of all methylation reactions that involve S-adenosylmethionine (AdoMet) as the methyl donor. Methylation is significant in epigenetic regulation of protein expression via DNA and histone methylation. The inhibition of these AdoMet-mediated processes by AdoHcy is a proven mechanism for metabolic alteration. Because the conversion of AdoHcy to homocysteine is reversible, with the equilibrium favoring the formation of AdoHcy, increases in plasma homocysteine are accompanied by an elevation of AdoHcy in most cases. Disturbances in the transmethylation pathway indicated by abnormal S-adenosylmethionine, S-adenosylhomocysteine or their ratio have been reported in many neurodegenerative diseases, such as dementia, depression or Parkinson's disease. (A3511, A3512).

属性

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUKTBDSGOFHSH-WFMPWKQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895860 | |

| Record name | S-Adenosylhomocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | S-Adenosylhomocysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

979-92-0, 75899-14-8 | |

| Record name | Adenosylhomocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=979-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Adenosylhomocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formycinylhomocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075899148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-adenosyl-L-homocysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01752 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Adenosylhomocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5'-(S)-(3-amino-3-carboxypropyl)-5'-thioadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ADENOSYL-L-HOMOCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K31Q2S66S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Adenosylhomocysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209 - 211 °C | |

| Record name | S-Adenosylhomocysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of S-Adenosylhomocysteine in Cellular Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of S-Adenosylhomocysteine (SAH) in the regulation of cellular methylation. As the universal by-product of S-Adenosylmethionine (SAM)-dependent methyltransferase reactions, SAH is a potent competitive inhibitor of these enzymes. The intracellular concentration of SAH, and particularly the SAM/SAH ratio, serves as a crucial indicator of the cell's methylation capacity, influencing a vast array of biological processes from gene expression to protein function. Dysregulation of SAH metabolism is implicated in numerous pathological conditions, making it a key area of investigation for therapeutic intervention.

The Methionine Cycle and the Generation of SAH

Cellular methylation reactions are fundamentally linked to the methionine cycle. In this cycle, the essential amino acid methionine is converted to SAM by the enzyme methionine adenosyltransferase (MAT). SAM, often referred to as the "universal methyl donor," provides the methyl group for the methylation of various substrates, including DNA, RNA, proteins, and small molecules. Upon donation of its methyl group, SAM is converted to SAH.

SAH is then hydrolyzed to homocysteine and adenosine (B11128) by the enzyme SAH hydrolase (SAHH). This reaction is reversible, with the equilibrium favoring the synthesis of SAH.[1] Therefore, the efficient removal of homocysteine and adenosine is crucial to drive the forward reaction and prevent the accumulation of SAH. Homocysteine can be either remethylated back to methionine to continue the cycle or enter the transsulfuration pathway for the synthesis of cysteine and glutathione.[2]

The Critical Role of the SAM/SAH Ratio

The ratio of SAM to SAH within the cell is a key determinant of methylation potential. A high SAM/SAH ratio indicates a high capacity for methylation, while a low ratio signifies reduced methylation capacity due to the product inhibition of methyltransferases by SAH.[3] Numerous studies have demonstrated that an elevated level of SAH is more consistently associated with DNA hypomethylation than a decrease in SAM alone.[4]

SAH as a Potent Inhibitor of Methyltransferases

SAH exerts its regulatory function primarily through competitive inhibition of SAM-dependent methyltransferases. Structurally similar to SAM, SAH binds to the SAM-binding site of these enzymes, thereby preventing the binding of SAM and halting the methylation reaction. The inhibitory potency of SAH, as indicated by its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), varies among different methyltransferases.

Data Presentation: Quantitative Data on SAH Inhibition and Cellular Concentrations

The following tables summarize key quantitative data related to SAH's inhibitory effects and its cellular concentrations, providing a valuable resource for researchers in the field.

Table 1: Inhibition Constants (Ki and IC50) of S-Adenosylhomocysteine (SAH) for Various Methyltransferases

| Methyltransferase Class | Specific Enzyme | Substrate | Ki (µM) | IC50 (µM) | Organism/System | Reference(s) |

| DNA Methyltransferases | DNMT1 | DNA | 3.63 | - | Human | [4] |

| DNMT2 (hDNMT2) | tRNA | - | 1.2 - 8.5 | Human | ||

| RNA Methyltransferases | METTL3/METTL14 | RNA | 2.06 | - | Human | [4] |

| m¹-adenine methyltransferase | tRNA | 2.4 | - | Rat Liver | [2][5] | |

| m²-guanine methyltransferase I | tRNA | 8 | - | Rat Liver | [2][5] | |

| m²-guanine methyltransferase II | tRNA | 0.3 | - | Rat Liver | [2][5] | |

| Histone Methyltransferases | EZH2 | Histone H3 | - | - | - | |

| G9a | Histone H3 | - | - | - | ||

| SUV39H1 | Histone H3 | - | - | - | ||

| SETD2 | Histone H3 | - | - | - | ||

| Small Molecule Methyltransferases | Catechol-O-methyltransferase (COMT) | 3,4-dihydroxybenzoic acid | - | - | Human Erythrocyte | [6] |

Data for some enzymes were not available in the initial search and are represented by "-". Further targeted literature review is recommended for specific enzymes of interest.

Table 2: Cellular Concentrations of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) in Various Cell Types and Conditions

| Cell Type/Tissue | Condition | SAM Concentration | SAH Concentration | SAM/SAH Ratio | Reference(s) |

| Healthy Tissues | |||||

| Human Plasma | Healthy Adults | 120 ± 36 nM | 21.5 ± 6.5 nM | ~5.6 | [7] |

| Mouse Liver | Normal Diet | ~40-80 nmol/g | ~5-15 nmol/g | ~5-8 | [8] |

| Mouse Kidney | Normal Diet | ~20-40 nmol/g | ~2-5 nmol/g | ~8-10 | [8] |

| Mouse Brain | Normal Diet | ~10-20 nmol/g | ~0.5-1.5 nmol/g | ~10-20 | [8] |

| Pathological Conditions | |||||

| Human Colorectal Cancer | Microsatellite Stable | Enhanced SAM/SAH Metabolism | Enhanced SAM/SAH Metabolism | - | [9] |

| Human Hepatocytes | Alcohol-Associated Liver Disease | Decreased | Increased | Reduced | [10] |

| Mouse Brain (Niemann-Pick type C) | Disease Model | Decreased | Unchanged | Tended to Increase with SAM treatment | [11] |

| Human CD8+ T cells | Tumor Microenvironment | Decreased (due to cancer cell competition) | Decreased (due to cancer cell competition) | - | [9] |

| In Vitro Models | |||||

| Activated CD4+ T cells | In vitro activation | Relatively constant | Increased | - | [12] |

| Neuronal Cells | Oxidative Stress | - | Increased | Decreased | [13] |

Concentrations can vary significantly based on the specific experimental conditions and analytical methods used.

Signaling Pathways and Cellular Processes Regulated by SAH

The cellular methylation status, dictated by the SAM/SAH ratio, has profound effects on numerous signaling pathways and fundamental cellular processes.

NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Studies have shown that NF-κB activation is modulated by the cellular methylation status. In the context of subarachnoid hemorrhage, for instance, a biphasic activation of NF-κB has been observed, and inhibiting this pathway has been shown to be neuroprotective.[14][15] The accumulation of SAH can influence NF-κB-mediated gene expression.

PI3K/Akt Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is central to cell growth, proliferation, survival, and metabolism. This pathway is interconnected with methionine metabolism. For example, oncogenic activation of PI3K can promote methionine dependency in cancer cells.[16] Furthermore, methionine has been shown to promote milk protein synthesis in human mammary epithelial cells via the PI3K-mTOR signaling pathway.[17]

ERK/MAPK Signaling

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[18] The MEK/ERK pathway can drive the overexpression of key methylation-related enzymes like UHRF1 and DNMT1 in cancer cells.[19] The activity of the ERK1 pathway has also been linked to DNA hypomethylation in T cells of lupus mice.[20]

Experimental Protocols for Studying SAH and Cellular Methylation

Accurate and reliable methods for the quantification of SAH and the analysis of cellular methylation are essential for research in this field. This section provides detailed methodologies for key experiments.

Quantification of SAM and SAH by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of SAM and SAH in biological samples.

Objective: To determine the absolute concentrations of SAM and SAH in cell or tissue extracts.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Hypercarb column (or equivalent porous graphitic carbon column)[8]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Perchloric acid (PCA), 0.4 M

-

Potassium phosphate (B84403) (K3PO4), 2.5 M

-

Internal Standards: Stable isotope-labeled SAM (e.g., [²H₃]-SAM) and SAH (e.g., [¹³C₅]-SAH)

-

Cell or tissue samples

Procedure:

-

Sample Preparation (Tissue):

-

Excise tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue (~20 mg) in 10 volumes of ice-cold 0.4 M PCA.[8]

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

Add a known amount of internal standards to the supernatant.

-

Neutralize the extract by adding 2.5 M K3PO4 to precipitate perchlorate.

-

Centrifuge to remove the precipitate and collect the supernatant for LC-MS/MS analysis.[8]

-

-

Sample Preparation (Cells):

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cell pellet with ice-cold 0.4 M PCA.

-

Proceed with the same steps as for tissue samples from centrifugation onwards.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the prepared sample onto the Hypercarb column.

-

Use a gradient elution with Mobile Phase A and B to separate SAM and SAH. A typical gradient might be: 0-2 min, 5% B; 2-5 min, 5-95% B; 5-7 min, 95% B; 7-8 min, 95-5% B; 8-10 min, 5% B.

-

-

Mass Spectrometry Detection:

-

Use electrospray ionization (ESI) in positive mode.

-

Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for SAM, SAH, and their internal standards.

-

SAM: e.g., m/z 399.2 → 250.1

-

SAH: e.g., m/z 385.2 → 136.1

-

Internal standards will have corresponding shifted m/z values.

-

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of SAM and SAH with a fixed amount of internal standard.

-

Calculate the peak area ratios of the endogenous analytes to their respective internal standards in the samples.

-

Determine the concentrations of SAM and SAH in the samples by interpolating from the standard curve.

-

Radiometric Methyltransferase Activity Assay

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a substrate, providing a direct measure of methyltransferase activity.

Objective: To determine the activity of a specific methyltransferase.

Materials:

-

[³H]-S-Adenosyl-L-methionine ([³H]-SAM)

-

Purified methyltransferase enzyme

-

Substrate (e.g., DNA, histone peptide, small molecule)

-

10X Methyltransferase Reaction Buffer (specific to the enzyme)

-

Scintillation vials and scintillation fluid

-

Filter paper (e.g., phosphocellulose or glass fiber)

-

Trichloroacetic acid (TCA) solution (e.g., 10%)

-

Ethanol (B145695) (70%)

-

Liquid scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture on ice:

-

Nuclease-free water (to final volume)

-

2 µL of 10X Reaction Buffer

-

1 µL of substrate

-

1 µL of [³H]-SAM (e.g., 1 µCi)

-

1 µL of methyltransferase enzyme

-

-

The final reaction volume is typically 20 µL.

-

-

Incubation:

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 60 minutes).

-

-

Stopping the Reaction and Spotting:

-

Stop the reaction by adding an equal volume of ice-cold 20% TCA.

-

Spot the entire reaction mixture onto a piece of filter paper.

-

-

Washing:

-

Wash the filter papers three times with cold 10% TCA for 5 minutes each to remove unincorporated [³H]-SAM.

-

Wash once with 70% ethanol for 2 minutes.

-

Air dry the filter papers completely.

-

-

Quantification:

-

Place each filter paper in a scintillation vial.

-

Add 5 mL of scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the background CPM (from a no-enzyme control) from the sample CPM.

-

Calculate the amount of incorporated methyl groups based on the specific activity of the [³H]-SAM.

-

Global DNA Methylation Analysis using Bisulfite Sequencing

Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation. Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil (B121893), while methylated cytosines remain unchanged.

Objective: To determine the methylation status of CpG sites within a specific genomic region.

Materials:

-

Genomic DNA

-

Bisulfite conversion kit (e.g., EZ DNA Methylation-Gold™ Kit, Zymo Research)

-

PCR primers designed for bisulfite-converted DNA

-

Taq DNA polymerase

-

dNTPs

-

PCR purification kit

-

Cloning vector (e.g., TOPO TA Cloning Kit, Invitrogen)

-

Competent E. coli cells

-

Sanger sequencing reagents

Procedure:

-

Bisulfite Conversion:

-

PCR Amplification:

-

Design PCR primers that are specific to the bisulfite-converted DNA sequence of the target region. These primers should not contain CpG dinucleotides.

-

Perform PCR using the bisulfite-converted DNA as a template. Use a Taq polymerase that can read uracil as thymine.

-

Optimize the PCR conditions (annealing temperature, cycle number) for specific and efficient amplification.

-

-

Cloning and Sequencing:

-

Purify the PCR product.

-

Ligate the PCR product into a cloning vector.

-

Transform the ligation product into competent E. coli cells.

-

Plate the transformed cells on selective agar (B569324) plates and grow overnight.

-

Pick individual bacterial colonies, grow them in liquid culture, and isolate the plasmid DNA.

-

Sequence the plasmid DNA from multiple clones (typically 10-20) using Sanger sequencing.

-

-

Data Analysis:

-

Align the obtained sequences to the original unconverted reference sequence.

-

For each CpG site, determine the percentage of clones that have a C (indicating methylation) versus a T (indicating no methylation).

-

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the central metabolic and signaling pathways involving SAH, as well as a typical experimental workflow.

The Methionine Cycle and Its Connection to Cellular Methylation

The Methionine Cycle and Cellular Methylation.

Experimental Workflow for Investigating the Effects of SAH on Gene Expression

Workflow for studying SAH's effects on gene expression.

Simplified Overview of SAH's Influence on Key Signaling Pathways

SAH's influence on major signaling pathways.

Conclusion

S-Adenosylhomocysteine is a pivotal regulator of cellular methylation, acting as a direct feedback inhibitor of methyltransferase enzymes. The maintenance of a high SAM/SAH ratio is essential for normal cellular function, and its dysregulation is a common feature of various diseases, including cancer and neurodegenerative disorders. A thorough understanding of the mechanisms by which SAH modulates cellular processes, coupled with robust experimental methodologies to study these effects, is crucial for the development of novel therapeutic strategies targeting the epigenome. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of SAH-mediated methylation control.

References

- 1. m.youtube.com [m.youtube.com]

- 2. S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of catechol-O-methyltransferase activity in erythrocytes by high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-adenosylmethionine metabolism shapes CD8+ T cell functions in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. S-Adenosyl-l-methionine restores brain mitochondrial membrane fluidity and GSH content improving Niemann-Pick type C disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antigen receptor control of methionine metabolism in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Biphasic Activation of Nuclear Factor-Kappa B in Experimental Models of Subarachnoid Hemorrhage In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of Nuclear Factor-κB in the Brain after Experimental Subarachnoid Hemorrhage and Its Potential Role in Delayed Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oncogenic PI3K Promotes Methionine Dependency in Breast Cancer Cells Through the Cystine-Glutamate Antiporter xCT - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. Activated MEK/ERK Pathway Drives Widespread and Coordinated Overexpression of UHRF1 and DNMT1 in Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. oncodiag.fr [oncodiag.fr]

- 22. researchgate.net [researchgate.net]

- 23. geneticeducation.co.in [geneticeducation.co.in]

- 24. DNA Methylation: Bisulphite Modification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

S-Adenosylhomocysteine: A Technical Guide to its Role as a Pan-Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosylhomocysteine (SAH), a metabolic byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions, is a potent pan-inhibitor of methyltransferases. Its intracellular concentration is a critical regulator of cellular methylation potential, influencing a vast array of biological processes, from epigenetic gene regulation to signal transduction. Elevated SAH levels are implicated in numerous pathological conditions, including cardiovascular disease, neurodegenerative disorders, and cancer, making it a focal point for both basic research and therapeutic development. This technical guide provides an in-depth overview of SAH's mechanism of action, its inhibitory effects on various classes of methyltransferases, detailed experimental protocols for its study, and its impact on key cellular signaling pathways.

Introduction: The Central Role of S-Adenosylhomocysteine in the Methylation Cycle

The methylation cycle is a fundamental metabolic pathway that governs the transfer of methyl groups to a diverse range of substrates, including DNA, RNA, proteins, and small molecules. This process is primarily mediated by a large family of enzymes known as methyltransferases, which utilize S-adenosylmethionine (SAM) as the universal methyl donor. Upon donation of its methyl group, SAM is converted to S-Adenosylhomocysteine (SAH).

SAH is a powerful product inhibitor of most SAM-dependent methyltransferases. Its accumulation effectively creates a negative feedback loop, dampening cellular methylation capacity. The cellular methylation status, often represented by the SAM/SAH ratio, is therefore tightly regulated by the enzymatic activity of SAH hydrolase (SAHH), which catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and homocysteine. Consequently, any disruption in SAHH activity or an increase in homocysteine levels can lead to the accumulation of SAH, with significant downstream biological consequences.

Mechanism of Inhibition

SAH acts as a competitive inhibitor of methyltransferases, binding to the same active site as the cofactor SAM. Due to its structural similarity to SAM, lacking only the reactive methyl group, SAH occupies the SAM-binding pocket, thereby preventing the enzyme from binding its methyl-donating substrate and catalyzing the methylation of its target substrate. The inhibitory potency of SAH varies between different methyltransferases, as reflected by their respective inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

Quantitative Inhibition Data

The inhibitory effect of SAH on a wide range of methyltransferases has been quantified. The following tables summarize the reported Ki and IC50 values for SAH against various classes of these enzymes.

Table 1: Inhibition of DNA Methyltransferases (DNMTs) by S-Adenosylhomocysteine

| Enzyme | Substrate | Ki (µM) | IC50 (µM) | Reference(s) |

| DNMT1 | Poly(dI-dC) | 3.63 ± 3.13 | - | [1] |

| DNMT3b2 | - | - | Varies with SAH analogue | [2] |

Table 2: Inhibition of RNA Methyltransferases by S-Adenosylhomocysteine

| Enzyme | Substrate | Ki (µM) | IC50 (µM) | Reference(s) |

| METTL3/14 | ssRNA 28mer | 2.06 ± 2.80 | - | [1] |

| m²-guanine methyltransferase I | tRNA | 8 | - | [3] |

| m²-guanine methyltransferase II | tRNA | 0.3 | - | [3] |

| m¹-adenine methyltransferase | tRNA | 2.4 | - | [3] |

Table 3: Inhibition of Histone Methyltransferases (HMTs) by S-Adenosylhomocysteine

| Enzyme | Substrate | Ki (µM) | IC50 (µM) | Reference(s) |

| DOT1L | - | 0.16 | - | [4] |

| CARM1 (PRMT4) | - | 0.40 | - | [4] |

| PRMT1 | - | 0.86 | - | [4] |

| G9a | - | 0.57 | - | [4] |

| SUV39H1 | - | 4.9 | 1.2 | [4][5] |

| EZH2 | - | - | 4.8 | [6] |

| SETD7 | - | - | 30 | [7] |

Table 4: Inhibition of Small Molecule Methyltransferases by S-Adenosylhomocysteine

| Enzyme | Substrate | Ki (µM) | IC50 (µM) | Reference(s) |

| Nicotinamide N-Methyltransferase | Nicotinamide | Competitive Inhibition | Dose-dependent | [8] |

Experimental Protocols

Accurate measurement of SAH levels and methyltransferase activity is crucial for understanding the regulatory role of SAH. This section provides detailed methodologies for key experiments.

Quantification of Intracellular S-Adenosylhomocysteine and S-Adenosylmethionine by LC-MS/MS

Objective: To accurately measure the intracellular concentrations of SAH and SAM, and to determine the SAM/SAH ratio, a key indicator of cellular methylation potential.

Methodology:

-

Sample Preparation:

-

Culture cells to the desired confluency and apply experimental treatments.

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a specific volume of ice-cold extraction solution (e.g., 0.4 M perchloric acid or methanol/water mixture).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 10-15 minutes to allow for complete cell lysis and protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

-

Carefully collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject a defined volume of the supernatant onto a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

-

Separate SAH and SAM using a suitable chromatography column (e.g., a C18 reversed-phase column) and a gradient elution program.

-

Detect and quantify SAH and SAM using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for SAH and SAM should be used for accurate quantification.

-

Use stable isotope-labeled internal standards for both SAH and SAM to correct for matrix effects and variations in instrument response.

-

-

Data Analysis:

-

Generate standard curves for both SAH and SAM using known concentrations of analytical standards.

-

Calculate the concentrations of SAH and SAM in the samples by comparing their peak areas to the standard curves.

-

Normalize the concentrations to the cell number or total protein content of the original sample.

-

Calculate the SAM/SAH ratio.

-

In Vitro Methyltransferase Activity Assay

Objective: To measure the enzymatic activity of a specific methyltransferase and to determine the inhibitory effect of SAH or other potential inhibitors.

Methodology:

-

Reaction Setup:

-

Prepare a reaction buffer optimized for the specific methyltransferase being assayed. This buffer typically contains a buffering agent (e.g., Tris-HCl), salts (e.g., NaCl, MgCl2), and a reducing agent (e.g., DTT).

-

In a multi-well plate, combine the purified methyltransferase enzyme, its specific substrate (e.g., a histone peptide, a DNA oligonucleotide, or a small molecule), and the methyl donor, SAM.

-

For inhibition studies, pre-incubate the enzyme with varying concentrations of SAH or the test compound before adding SAM to initiate the reaction.

-

Include appropriate controls, such as a "no enzyme" control to determine background signal and a "no inhibitor" control to represent 100% enzyme activity.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30°C or 37°C) for a defined period, ensuring the reaction proceeds within the linear range.

-

-

Detection of Methylation:

-

Several methods can be used to detect the product of the methylation reaction:

-

Radiometric Assay: Use [³H]-SAM as the methyl donor and measure the incorporation of radioactivity into the substrate.

-

Antibody-Based Detection (ELISA or Western Blot): Use an antibody specific to the methylated substrate to quantify the product.

-

Coupled Enzyme Assays: Use a series of coupled enzymes to convert the reaction byproduct, SAH, into a detectable signal (e.g., luminescence, fluorescence, or absorbance). Commercially available kits such as MTase-Glo™ are based on this principle.

-

Mass Spectrometry: Directly measure the mass shift of the substrate upon methylation.

-

-

-

Data Analysis:

-

Quantify the signal from each well.

-

For inhibitor studies, plot the enzyme activity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

To determine the Ki and the mechanism of inhibition, perform kinetic studies by varying the concentrations of both the substrate and the inhibitor.

-

Impact on Cellular Signaling Pathways

The inhibition of methyltransferases by SAH has profound effects on numerous cellular signaling pathways that are regulated by methylation events. The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships within these pathways and how SAH can perturb them.

The Methylation Cycle and SAH-Mediated Inhibition

Experimental Workflow for Characterizing SAH as a Methyltransferase Inhibitor

Wnt Signaling Pathway and Epigenetic Regulation by SAH

Hedgehog Signaling and Epigenetic Control Modulated by SAH

Conclusion and Future Directions

S-Adenosylhomocysteine is a pivotal regulator of cellular methylation and, by extension, a vast network of biological processes. Its role as a pan-methyltransferase inhibitor underscores the importance of maintaining metabolic homeostasis within the methylation cycle. The accumulation of SAH is a key pathological event in a variety of diseases, making the enzymes that regulate its levels, particularly SAH hydrolase, attractive targets for therapeutic intervention.

Future research will likely focus on developing more specific inhibitors for individual methyltransferases, which may offer more targeted therapeutic approaches with fewer off-target effects than global methylation inhibition. Furthermore, a deeper understanding of the interplay between cellular metabolism, SAH levels, and the epigenetic landscape will be crucial for unraveling the complex mechanisms underlying health and disease. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted role of S-Adenosylhomocysteine.

References

- 1. Switching Off Vascular MAPK Signaling: A Novel Strategy to Prevent Delayed Cerebral Ischemia Following Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SAR around (l)-S-adenosyl-l-homocysteine, an inhibitor of human DNA methyltransferase (DNMT) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone-lysine N-methyltransferase SUV39H1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. Histone-lysine N-methyltransferase EZH2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. Histone-lysine N-methyltransferase SETD7 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. Nicotinamide methyltransferase inhibition by S-adenosylethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of S-Adenosylhomocysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosylhomocysteine (SAH) is a critical intermediate metabolite in the methionine cycle, formed from the demethylation of S-adenosylmethionine (SAM).[1] SAM is the universal methyl donor for a vast array of biological methylation reactions, impacting DNA, RNA, proteins, and lipids.[2][3] The concentration of SAH is tightly regulated, as it is a potent product inhibitor of most methyltransferases.[1][4] Consequently, the intracellular ratio of SAM to SAH, often termed the "methylation index," is a crucial determinant of the cell's methylation capacity.[4][5][6] Dysregulation of SAH metabolism, leading to its accumulation, is implicated in the pathophysiology of numerous diseases, including cardiovascular, neurological, and metabolic disorders.[1][7][8] This guide provides a comprehensive overview of the SAH metabolic pathway, including quantitative data, detailed experimental protocols, and visualizations of the core biological processes.

Core Metabolic Pathway of S-Adenosylhomocysteine

The metabolism of SAH is intrinsically linked to the Methionine Cycle . This cycle is a fundamental biochemical pathway that balances methylation demand with sulfur-containing amino acid metabolism.[9]

The key steps are as follows:

-

Synthesis of SAM : The cycle begins with the essential amino acid Methionine. The enzyme Methionine Adenosyltransferase (MAT) catalyzes the transfer of an adenosyl group from ATP to methionine, forming S-Adenosylmethionine (SAM).[6][10]

-

Methyl Transfer : SAM donates its activated methyl group to a wide range of acceptor molecules (e.g., DNA, histones, catecholamines). This reaction is catalyzed by a large family of enzymes called methyltransferases (MTs).[3][5]

-

Formation of SAH : Upon donating its methyl group, SAM is converted into S-Adenosylhomocysteine (SAH).[5][11]

-

Hydrolysis of SAH : SAH is then hydrolyzed in a reversible reaction by the enzyme S-Adenosylhomocysteine Hydrolase (SAHH) , also known as AdoHcyase, to yield L-homocysteine and adenosine (B11128).[7][12] This is the only known eukaryotic pathway for SAH catabolism.[12] The reaction equilibrium favors the synthesis of SAH, so the efficient removal of the products (homocysteine and adenosine) is vital to prevent SAH accumulation.[1][8]

-

Fates of Homocysteine : Homocysteine stands at a critical metabolic branch point and can enter one of two major pathways:

-

Remethylation to Methionine : Homocysteine can be remethylated to regenerate methionine, thus completing the methionine cycle. This can occur via two enzymes: Methionine Synthase (MS), which uses vitamin B12 as a cofactor and 5-methyltetrahydrofolate as a methyl donor, or Betaine-Homocysteine Methyltransferase (BHMT), which uses betaine.[13][14]

-

Transsulfuration Pathway : Alternatively, homocysteine can be irreversibly converted to cysteine through the transsulfuration pathway. This pathway involves the enzymes cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase, both of which require vitamin B6.[12][13] Cysteine is a precursor for the major intracellular antioxidant, glutathione.[2]

-

The overall pathway ensures a continuous supply of SAM for methylation reactions while controlling the levels of the inhibitory SAH and the potentially toxic homocysteine.

Caption: The core metabolic pathway of S-Adenosylhomocysteine (SAH) within the Methionine Cycle.

Regulation of the Pathway

The methionine cycle is tightly regulated to maintain cellular homeostasis.[9][15]

-

Product Inhibition : SAH is a potent competitive inhibitor of most SAM-dependent methyltransferases.[1][4] An increase in the SAH concentration, or a decrease in the SAM/SAH ratio, directly reduces the rate of methylation reactions.[5] This feedback inhibition is a primary short-term regulatory mechanism.[15]

-

Enzyme Regulation :

-

S-Adenosylhomocysteine Hydrolase (SAHH) : The activity of this enzyme is crucial. The reversible nature of the reaction means that high concentrations of its products, homocysteine and adenosine, can drive the reaction in reverse, leading to SAH accumulation.[7][8]

-

Methionine Adenosyltransferase (MAT) : SAM itself can act as a feedback inhibitor of some MAT isoenzymes, helping to regulate its own synthesis.[15]

-

Cystathionine β-synthase (CBS) : SAM acts as an allosteric activator of CBS, the first enzyme in the transsulfuration pathway. When SAM levels are high, it promotes the conversion of homocysteine to cysteine, thus removing it from the methionine cycle.[13][16]

-

Caption: Key regulatory interactions governing cellular methylation potential.

Quantitative Data

The concentrations of SAH and related metabolites, along with enzyme kinetics, are critical for understanding the state of the methylation cycle. These values can vary significantly between tissues and cell types.

Table 1: Typical Plasma Concentrations of Methionine Cycle Metabolites in Healthy Adults

| Metabolite | Concentration Range | Reference |

|---|---|---|

| S-Adenosylmethionine (SAM) | 120.6 ± 18.1 nM | [17] |

| S-Adenosylhomocysteine (SAH) | 21.5 ± 3.2 nM | [17] |

| Homocysteine (Total Plasma) | 15–25 µmol/L (Mild Hyperhomocysteinemia) | [12] |

| SAM/SAH Ratio (Methylation Index) | ~5.6 | Calculated from[17] |

Table 2: Kinetic Parameters of S-Adenosylhomocysteine Hydrolase (SAHH)

| Parameter | Value | Organism/Conditions | Reference |

|---|---|---|---|

| kcat (Hydrolysis) | Reduced to 0.7% of WT for D130N mutant | Human (recombinant) | [18] |

| kcat (Hydrolysis) | Reduced to 0.5% of WT for K185N mutant | Human (recombinant) | [18] |

| Km (SAH) | ~21.8 μM | Recombinant | [19] |

| Vmax (Hydrolysis) | ~22.9 μM/min | Recombinant | [19] |

| Dissociation Constant (Kd for 5'-deoxyadenosine) | 24 μM | Bovine SAHH |[20] |

WT: Wild Type

Experimental Protocols

Accurate quantification of SAH and the activity of related enzymes is essential for research in this field.

Protocol 1: Quantification of SAM and SAH by LC-MS/MS

This method allows for the precise and sensitive measurement of SAM and SAH in biological samples like plasma, cells, or tissues.[17][21]

1. Sample Preparation (from Plasma):

-

Thaw plasma samples on ice.

-

To 20 µL of plasma, add an internal standard solution (e.g., 1 μM of [2H3]-SAM).

-

Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Vortex vigorously and incubate at a low temperature (e.g., -20°C) for at least 30 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis:

-

Chromatography: Use a column suitable for separating these polar compounds, such as a penta-fluorinated stationary phase, which can enhance retention and sensitivity.[21][22]

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for SAM, SAH, and the internal standard.

-

Quantification: Create a calibration curve using known concentrations of SAM and SAH standards prepared in a similar matrix (e.g., pooled plasma).[21] The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: A typical experimental workflow for quantifying SAH and SAM using LC-MS/MS.

Protocol 2: Measurement of SAHH Activity (Hydrolytic Direction)

This continuous spectrophotometric assay measures the production of homocysteine from the SAHH-catalyzed hydrolysis of SAH.[19][23]

1. Principle:

-

SAHH hydrolyzes SAH to produce adenosine and homocysteine.

-

To prevent the reverse reaction, adenosine deaminase is added to convert adenosine to inosine.[23]

-

The free thiol group of the newly formed homocysteine reacts with Ellman's reagent (5,5′-dithiobis-2-nitrobenzoic acid, DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound.

-

The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the SAHH activity.[19]

2. Reagents:

-

Assay Buffer: 50 mM potassium phosphate, pH 7.2.[23]

-

SAH solution (substrate).

-

DTNB solution (Ellman's reagent).

-

Adenosine deaminase.

-

SAHH enzyme preparation (e.g., purified recombinant enzyme or cell lysate).

3. Procedure:

-

In a cuvette, prepare a reaction mixture containing assay buffer, DTNB, and adenosine deaminase.

-

Add the SAHH enzyme preparation and incubate for a few minutes at 37°C to equilibrate.

-

Initiate the reaction by adding the SAH substrate.

-

Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of TNB (13,600 M-1cm-1).[23]

Role in Disease and Drug Development

Elevated SAH is a more sensitive biomarker for cardiovascular disease than homocysteine.[7] The accumulation of SAH leads to the inhibition of methyltransferases, which can cause global DNA hypomethylation and altered gene expression, contributing to pathologies like atherosclerosis.[7][24] Deficiencies in SAHH are rare genetic disorders but result in severe pathological consequences, including myopathy and developmental delay, due to massively elevated SAH levels.[12]

Because of its central role, SAHH is a target for the development of antiviral, antiparasitic, and anticancer therapies.[25] Inhibiting SAHH leads to a buildup of SAH, which in turn shuts down viral methyltransferases that are essential for viral replication.

Conclusion

The metabolic pathway of S-Adenosylhomocysteine is a cornerstone of cellular regulation, directly influencing the vast landscape of biological methylation. The hydrolysis of SAH by SAHH is the critical step that prevents feedback inhibition of methyltransferases, thereby maintaining the cell's methylation capacity. Understanding the intricate regulation of this pathway, supported by robust quantitative methods and detailed experimental protocols, is paramount for researchers and professionals in drug development. The data and methodologies presented here provide a technical foundation for investigating the role of SAH in health and disease, and for exploring SAHH as a promising therapeutic target.

References

- 1. benchchem.com [benchchem.com]

- 2. amsbio.com [amsbio.com]

- 3. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylation Index, SAM/SAH - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]

- 5. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 6. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for S-Adenosylhomocysteine (HMDB0000939) [hmdb.ca]

- 9. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 16. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Catalytic mechanism of S-adenosylhomocysteine hydrolase. Site-directed mutagenesis of Asp-130, Lys-185, Asp-189, and Asn-190 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. S-adenosylhomocysteine hydrolase. Stereochemistry and kinetics of hydrogen transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ahajournals.org [ahajournals.org]

- 25. benchchem.com [benchchem.com]

The Central Role of S-Adenosylhomocysteine Hydrolase in Cellular Methylation and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase (AdoHcyase), is a critical enzyme that maintains the fidelity of cellular methylation reactions. By catalyzing the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) into adenosine (B11128) and L-homocysteine, SAHH plays a pivotal role in the metabolism of the universal methyl donor S-adenosyl-L-methionine (SAM).[1] The accumulation of SAH, a potent product inhibitor of methyltransferases, can disrupt essential methylation processes involved in the regulation of DNA, RNA, proteins, and lipids.[1][2] Consequently, dysfunction of SAHH is implicated in a wide range of pathologies, including viral infections, cancer, cardiovascular diseases, and neurological disorders, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the biological functions of SAHH, its enzymatic mechanism, involvement in signaling pathways, and its relevance as a drug target. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this field.

Core Biological Functions of SAHH

SAHH is a highly conserved, ubiquitous enzyme essential for cellular metabolism.[1] Its primary function is to hydrolyze SAH, a byproduct of all SAM-dependent methylation reactions.[5] This reaction is a key component of the activated methyl cycle, which is central to cellular methylation potential.[1] The removal of SAH by SAHH is crucial, as SAH is a potent feedback inhibitor of methyltransferase enzymes.[1][2] By maintaining a low intracellular concentration of SAH, SAHH ensures the continuous operation of methylation pathways that are vital for numerous cellular processes.

The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity.[2][5] A high SAM/SAH ratio favors methyltransferase activity, while a low ratio leads to the inhibition of methylation.[5] SAHH activity is therefore a major regulator of cellular methylation reactions that occur in both eukaryotic and prokaryotic organisms.[2]

Structural and Catalytic Mechanism

SAHH is a homotetrameric enzyme, with each subunit comprising a catalytic domain, a cofactor-binding domain, and a C-terminal domain.[1][3] The active site is situated in a cleft between the catalytic and NAD-binding domains.[1] Each subunit tightly binds one molecule of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which is indispensable for catalysis.[1][6]

The catalytic mechanism of SAHH is a multi-step process:[1][3]

-

Oxidation: The enzyme, with its bound NAD+, binds the substrate SAH. The 3'-hydroxyl group of the ribose moiety of SAH is oxidized to a ketone by NAD+, which is concurrently reduced to NADH.[1][3]

-

Elimination: A proton is abstracted from the 4'-position, leading to the β-elimination of L-homocysteine and the formation of a 3'-keto-4',5'-dehydroadenosine intermediate.[1]

-

Addition: A water molecule is added to the intermediate in a Michael addition reaction.[7]

-

Reduction: The 3'-keto group is reduced back to a hydroxyl group by NADH, regenerating NAD+ and forming adenosine.[3]

The reaction is reversible, with the equilibrium favoring the synthesis of SAH.[2] However, under physiological conditions, the rapid removal of the products, adenosine and homocysteine, drives the reaction in the direction of SAH hydrolysis.[2]

SAHH in Signaling and Disease

The critical role of SAHH in maintaining methylation homeostasis means that its dysregulation has profound implications for cellular function and is linked to numerous diseases.

Role in DNA Methylation and Cancer

SAHH plays a direct role in the maintenance of DNA methylation patterns. It has been shown to bind to DNA (cytosine-5) methyltransferase 1 (DNMT1) during DNA replication, enhancing its activity.[8] Overexpression of SAHH can lead to genomic hypermethylation, while its inhibition results in hypomethylation.[8][9] Aberrant DNA methylation is a hallmark of cancer, and altered SAHH levels can lead to the dysregulation of tumor suppressor genes and oncogenes.[4] Consequently, SAHH is considered a validated anti-tumor target, with its inhibitors showing potential in cancer therapy.[4][10]

Involvement in Viral Infections

Many viruses rely on the host cell's methylation machinery for their replication, particularly for the methylation of the 5' cap of viral mRNA.[4][11] Inhibition of SAHH leads to an accumulation of SAH, which in turn inhibits viral methyltransferases, thereby disrupting the viral life cycle.[11] This makes SAHH inhibitors promising broad-spectrum antiviral agents against viruses such as hepatitis B and C, and HIV.[4]

Cardiovascular and Neurological Disorders

Elevated levels of homocysteine, a product of the SAHH-catalyzed reaction, are a known risk factor for cardiovascular diseases.[4] SAHH dysfunction can contribute to hyperhomocysteinemia.[4] Furthermore, inhibition of SAHH and the subsequent accumulation of SAH have been shown to induce endothelial dysfunction through epigenetic upregulation of oxidative stress pathways, contributing to atherosclerosis.[12][13] In the nervous system, proper methylation is crucial for myelination and neurotransmitter synthesis.[14] Deficiency of SAHH can lead to severe neurological symptoms, including psychomotor delay and delayed myelination.[14][15]

Quantitative Data on SAHH

The following tables summarize key quantitative data related to SAHH enzyme kinetics and inhibitor efficacy.

| Parameter | Value | Organism/System | Reference |

| Km for SAH | 21.8 µM | Recombinant Human SAHH | [11] |

| Vmax | 22.9 µM/min | Recombinant Human SAHH | [11] |

| Optimal pH | 6.5 | Recombinant Human SAHH | [11] |

| Optimal Temperature | 41 °C | Recombinant Human SAHH | [11] |

Table 1: Kinetic Parameters of Human S-Adenosylhomocysteine Hydrolase.

| Inhibitor | IC50 | Target | Reference |

| Coniferyl alcohol | 34 nM | Human SAHH | [11] |

| Adenosine dialdehyde (B1249045) (ADA) | - | SAHH inhibitor | [12] |

| 3-deazaneplanocin A | - | SAHH inhibitor | [3] |

Table 2: Inhibitors of S-Adenosylhomocysteine Hydrolase.

Experimental Protocols

SAHH Activity Assay (Colorimetric Method)

This protocol is based on the quantification of L-homocysteine produced from the hydrolysis of SAH using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).[16]

Materials:

-

SAHH enzyme preparation (e.g., purified recombinant enzyme or cell lysate)

-

S-Adenosyl-L-homocysteine (SAH) substrate solution

-

Potassium phosphate (B84403) buffer (50 mM, pH 8.0)

-

Ellman's reagent (DTNB) solution

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a 96-well plate containing 50 mM potassium phosphate buffer (pH 8.0) and 50 µM SAH.

-

Add various amounts of the SAHH enzyme preparation to initiate the reaction.

-

Include a negative control with no enzyme.

-

Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 20-30 minutes).

-

Stop the reaction and add DTNB solution to each well.

-

Measure the absorbance at 412 nm. The amount of homocysteine produced is proportional to the change in absorbance.

-

Calculate the specific activity of the enzyme (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of homocysteine per minute.[11]

SAHH Activity Assay (Fluorometric Method)

This protocol utilizes a coupled-enzyme reaction to detect the adenosine produced from SAH hydrolysis, resulting in a fluorescent signal.

Materials:

-

AHCY Activity Assay Kit (e.g., Sigma-Aldrich EPI021 or similar)

-

SAHH enzyme preparation

-

96-well black, flat-bottom plate

-

Fluorescence multiwell plate reader

Procedure:

-

Prepare samples (cell/tissue lysates or purified enzyme) in the provided homogenization buffer.

-

Prepare a standard curve using the provided adenosine standard.

-

In a 96-well plate, add the assay buffer, enzyme mix, and probe to each well.

-

Add the samples and positive control (recombinant AHCY) to the respective wells.

-

Initiate the reaction by adding the SAH substrate to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at the recommended excitation and emission wavelengths in kinetic mode for a set duration.

-

The rate of increase in fluorescence is proportional to the SAHH activity.

-

Calculate the SAHH activity based on the standard curve.

Visualizations of Pathways and Workflows

The following diagrams illustrate key pathways and experimental workflows related to SAHH function.

References

- 1. benchchem.com [benchchem.com]

- 2. S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]

- 7. Structural insights into the reaction mechanism of S-adenosyl-L-homocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-adenosylhomocysteine Hydrolase Participates in DNA Methylation Inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AHCY adenosylhomocysteinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Identification of AHCY inhibitors using novel high-throughput mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Inhibition of S-Adenosylhomocysteine Hydrolase Induces Endothelial Dysfunction via Epigenetic Regulation of p66shc-Mediated Oxidative Stress Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hypermethioninemia with deficiency of S-adenosylhomocysteine hydrolase | About the Disease | GARD [rarediseases.info.nih.gov]

- 15. storymd.com [storymd.com]

- 16. researchgate.net [researchgate.net]

The Cellular Methylation Index: A Technical Guide to the Significance of the SAM to SAH Ratio

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is a critical determinant of cellular methylation capacity, often referred to as the "methylation index."[1][2] This ratio reflects the balance between the principal methyl donor (SAM) and a potent inhibitor of methyltransferases (SAH).[1][2] A high SAM/SAH ratio is indicative of robust methylation potential, essential for a myriad of cellular processes including epigenetic regulation of gene expression, protein function, and neurotransmitter synthesis.[1][2] Conversely, a diminished ratio signals compromised methylation capacity and has been implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] This technical guide provides an in-depth exploration of the significance of the SAM/SAH ratio, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

The SAM Cycle and the Central Role of the SAM/SAH Ratio

S-adenosylmethionine (SAM) is a universal methyl donor, synthesized from methionine and ATP.[3] It provides the methyl group for the vast majority of biological methylation reactions, which are catalyzed by methyltransferase enzymes.[1] Upon donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[1] SAH is a powerful product inhibitor of most methyltransferases.[1] The cellular concentration of SAH is therefore tightly regulated, primarily through its hydrolysis to homocysteine and adenosine (B11128) by SAH hydrolase (SAHH).[1] The homocysteine can then be remethylated to methionine, completing the SAM cycle.

The SAM/SAH ratio is a highly sensitive indicator of the cell's methylation capacity. A high ratio signifies an abundance of the methyl donor (SAM) and efficient removal of the inhibitory product (SAH), thus favoring forward methylation reactions. A low ratio, on the other hand, indicates either a depletion of SAM or an accumulation of SAH, leading to the inhibition of methyltransferases and a state of global hypomethylation.[4]

Data Presentation: Quantitative Analysis of the SAM/SAH Ratio

The SAM/SAH ratio varies between cell types, tissues, and physiological or pathological states. The following tables summarize representative quantitative data from the literature.

Table 1: SAM/SAH Ratio in Various Cancer Cell Lines

| Cell Line | Cancer Type | SAM Concentration (pmol/10^6 cells) | SAH Concentration (pmol/10^6 cells) | SAM/SAH Ratio | Reference(s) |

| PC-3 | Prostate Cancer | ~1.5 | ~3.75 | 0.4 | [5] |

| LNCaP | Prostate Cancer | ~9.0 | ~7.5 | 1.2 | [5] |

| HCT116 | Colon Cancer | Varies with folic acid treatment | Varies with folic acid treatment | Increases with folic acid | [6] |

| LS174T | Colon Cancer | Varies with folic acid treatment | Varies with folic acid treatment | Increases with folic acid | [6] |

| SW480 | Colon Cancer | Varies with folic acid treatment | Varies with folic acid treatment | Increases with folic acid | [6] |

| HepG2 (Control) | Liver Cancer | Not specified | Not specified | ~48 | [7] |

| HepG2 (AHCY silenced) | Liver Cancer | Not specified | Not specified | ~5 | [7] |

Table 2: SAM/SAH Ratio in Non-Cancerous Cells and Tissues

| Cell/Tissue Type | Condition | SAM Concentration | SAH Concentration | SAM/SAH Ratio | Reference(s) |

| Human THP-1 Macrophages | Control | Not specified | Not specified | Baseline | [8][9] |

| Human THP-1 Macrophages | 500 µmol/l SAM treatment | Increased 2-fold | No change | Increased | [8][9] |

| Human THP-1 Macrophages | 1000 µmol/l SAM treatment | Increased 6-fold | Increased 4-fold | No significant change from control | [8][9] |

| Mouse Liver (Control Diet) | Wild-type | ~60 nmol/g | ~10 nmol/g | ~6 | [4] |

| Mouse Liver (Methyl-deficient Diet) | Wild-type | ~30 nmol/g | ~20 nmol/g | ~1.5 | [4] |

| Mouse Brain (Control Diet) | Wild-type | ~25 nmol/g | ~5 nmol/g | ~5 | [4] |

| Neonatal Rat Brain (Normal Parental Folate) | Postnatal Day 0 | Not specified | Not specified | Baseline | [10] |

| Neonatal Rat Brain (Parental Folate Deficiency) | Postnatal Day 0 | Decreased | Increased | Decreased | [10] |

Table 3: SAM/SAH Ratio in Human Plasma

| Population | Condition | Mean Plasma SAM (nmol/L) | Mean Plasma SAH (nmol/L) | Mean SAM/SAH Ratio | Reference(s) |

| Healthy Adult Women | Normal Homocysteine | 156 | 20 | ~7.8 | [11] |

| Healthy Adult Women | Increased Homocysteine | No significant change | Increased | Decreased | [11] |

| Patients with Coronary Artery Disease | - | Varies | Varies | Inversely associated with mortality risk |

Experimental Protocols

Measurement of SAM and SAH by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of SAM and SAH in cell lysates.

Materials:

-

Cell lysis buffer (e.g., 0.4 M perchloric acid)

-

Internal standards: [²H₃]-SAM and [¹³C₅]-SAH

-

LC-MS/MS system with a suitable column (e.g., Hypercarb or C18)

-

Solvents for mobile phase (e.g., methanol, ammonium (B1175870) acetate, formic acid)

-

Centrifuge and appropriate tubes

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold perchloric acid.

-

Protein Precipitation: Centrifuge the lysate to pellet precipitated proteins.

-

Internal Standard Spiking: Add a known concentration of the internal standards to the supernatant.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system.

-

Chromatographic Separation: Use a gradient elution to separate SAM and SAH.

-

Mass Spectrometric Detection: Employ multiple reaction monitoring (MRM) in positive ion mode to detect the specific parent and daughter ions for SAM, SAH, and their respective internal standards.

-

-

Quantification: Calculate the concentrations of SAM and SAH in the samples by comparing the peak area ratios of the endogenous compounds to their corresponding internal standards against a standard curve.

Methyltransferase Activity Assay

This protocol describes a general method for measuring the activity of methyltransferases.

Materials:

-

Methyltransferase enzyme

-

Methyl acceptor substrate (e.g., a specific peptide or DNA fragment)

-

SAM

-

Reaction buffer

-

Method to detect product formation (e.g., radioactivity using [³H]-SAM, or a coupled enzymatic assay that measures SAH production)

Procedure:

-

Reaction Setup: In a reaction tube, combine the reaction buffer, methyl acceptor substrate, and the methyltransferase enzyme.

-

Initiate Reaction: Add SAM to start the reaction.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.

-

Stop Reaction: Terminate the reaction (e.g., by adding a strong acid or heating).

-

Product Detection: Quantify the amount of methylated product or SAH formed.

-

Radioactive Assay: If using [³H]-SAM, separate the methylated substrate from the unreacted [³H]-SAM and measure the incorporated radioactivity using a scintillation counter.

-

Coupled Enzymatic Assay: Use a commercial kit that couples the production of SAH to a detectable signal (e.g., luminescence or fluorescence).

-

Global DNA Methylation Assay

This protocol outlines a common method for assessing the overall level of DNA methylation in a sample.

Materials:

-

Genomic DNA

-

DNA hydrolysis enzymes (e.g., nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

-

Standards for 2'-deoxycytidine (B1670253) (dC) and 5-methyl-2'-deoxycytidine (B118692) (5-mdC)

Procedure:

-

DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.

-

DNA Hydrolysis: Enzymatically digest the genomic DNA into individual nucleosides.

-

LC-MS/MS Analysis: Separate and quantify the amounts of dC and 5-mdC in the hydrolysate using LC-MS/MS.

-

Calculation: Determine the percentage of global DNA methylation using the following formula: % 5-mdC = [5-mdC / (5-mdC + dC)] * 100

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of the SAM/SAH ratio in key cellular pathways.

The SAM Cycle and One-Carbon Metabolism

Caption: The interplay of the Folate and Methionine cycles in one-carbon metabolism.

Regulation of DNA Methylation by the SAM/SAH Ratio

Caption: The SAM/SAH ratio as a critical regulator of DNA methylation.

Histone Methylation Control by the SAM/SAH Ratio

Caption: Control of histone methylation and gene expression by the SAM/SAH ratio.

Experimental Workflow for SAM/SAH Ratio Analysis

Caption: A typical experimental workflow for determining the SAM/SAH ratio.

Conclusion and Future Directions

The SAM/SAH ratio is a pivotal regulator of cellular methylation and, by extension, a multitude of biological processes. Its measurement provides a valuable snapshot of the cell's metabolic and epigenetic state. The data and protocols presented in this guide offer a foundation for researchers to investigate the role of this critical ratio in their specific areas of interest. Future research should focus on further elucidating the tissue- and cell-type-specific nuances of SAM/SAH dynamics, its role in intercellular communication, and its potential as a biomarker and therapeutic target in a wider range of diseases. The continued development of sensitive and high-throughput analytical methods will be crucial in advancing our understanding of this fundamental aspect of cellular regulation.

References

- 1. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]

- 4. Intracellular S-adenosylhomocysteine concentrations predict global DNA hypomethylation in tissues of methyl-deficient cystathionine beta-synthase heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mendelnet.cz [mendelnet.cz]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. S-adenosylmethionine mediates inhibition of inflammatory response and changes in DNA methylation in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SAM/SAH Mediates Parental Folate Deficiency-Induced Neural Cell Apoptosis in Neonatal Rat Offspring: The Expression of Bcl-2, Bax, and Caspase-3 [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Role of S-Adenosylhomocysteine in the Pathogenesis of Neurodegenerative Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract